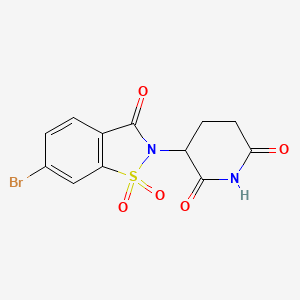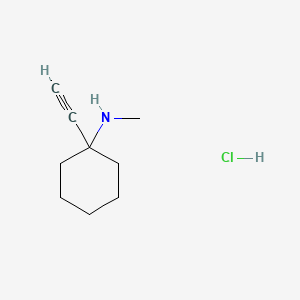![molecular formula C8H14ClNO3 B13468578 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a bicyclo[2.1.1]hexane core, which is a strained ring system that can impart unique reactivity and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This method allows for the efficient formation of the bicyclic core. the use of a mercury lamp requires special equipment and glassware, making it challenging to scale up .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the synthesis of bicyclo[2.1.1]hexane derivatives is relatively new. Current research focuses on improving the synthetic accessibility and scalability of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions
Major Products
Oxidation: Oxidation can lead to the formation of carboxylate salts or esters.
Reduction: Reduction typically yields primary alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The strained bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane-1-carboxylic acid: Another bicyclic compound with similar structural features.
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid: A derivative with a methoxycarbonyl group instead of a methoxymethyl group
Uniqueness
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to the presence of the azabicyclic core, which imparts different chemical properties compared to other bicyclic compounds.
Propriétés
Formule moléculaire |
C8H14ClNO3 |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-5-7-2-8(3-7,6(10)11)9-4-7;/h9H,2-5H2,1H3,(H,10,11);1H |
Clé InChI |
CFLNSEWMMBMBTB-UHFFFAOYSA-N |
SMILES canonique |
COCC12CC(C1)(NC2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)

![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)

![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)



![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)

![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)

